6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by a thieno[3,2-b]pyrrole core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the fluorine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyrrole core. Subsequent fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production rates and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as lysine-specific demethylase 1 (LSD1) by binding to the active site and preventing substrate access. This inhibition can lead to changes in gene expression and cellular function, making it a potential candidate for anticancer therapy . The compound may also act as an allosteric inhibitor of viral polymerases, disrupting viral replication .
Comparison with Similar Compounds
6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other thieno[3,2-b]pyrrole derivatives:
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong antiviral activity against hepatitis C virus and chikungunya virus.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives exhibit antitubercular activity and potential use in oncology.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1007386-86-8 |
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Molecular Formula |
C7H4FNO2S |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C7H4FNO2S/c8-4-5(7(10)11)9-3-1-2-12-6(3)4/h1-2,9H,(H,10,11) |
InChI Key |
UQSQOFVPIABDDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC(=C2F)C(=O)O |
Origin of Product |
United States |
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